molecular formula C9H12O4 B8616909 7-Acetoxy-hept-5-ynoic acid

7-Acetoxy-hept-5-ynoic acid

Cat. No. B8616909
M. Wt: 184.19 g/mol
InChI Key: CIUBTERBVOZPNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08883139B2

Procedure details

A solution of crude (28) in acetone (100 mL) was treated with Jones Reagent (18.0 mL, 41.4 mmol, 2.3 M) and cooled with an ice bath. After 1 hour at room temperature, 10 mL isopropyl alcohol was added and the mixture stirred for 15 minutes. The mixture still had a brown color so another 10 mL isopropyl alcohol was added. After another 15 minutes, the color had not changed so the mixture was filtered through celite and the filtrate evaporated in vacuo. The residue was partitioned between 100 mL ether and 100 mL saturated ammonium chloride solution. The aqueous layer was extracted with 100 mL ether and the combined ether solution washed with brine and then dried (MgSO4), filtered and evaporated to leave a yellow oil (6.333 g) that was used directly in the next step.
Name
( 28 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Jones Reagent
Quantity
18 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Name

Identifiers

REACTION_CXSMILES
C([Si](C)(C)[O:6][CH2:7][CH2:8][CH2:9][CH2:10][C:11]#[C:12][CH2:13][O:14][C:15](=[O:17])[CH3:16])(C)(C)C.CC(C)=[O:22].OS(O)(=O)=O.O=[Cr](=O)=O.C(O)(C)C>CC(C)=O>[C:15]([O:14][CH2:13][C:12]#[C:11][CH2:10][CH2:9][CH2:8][C:7]([OH:6])=[O:22])(=[O:17])[CH3:16] |f:1.2.3|

Inputs

Step One
Name
( 28 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)[Si](OCCCCC#CCOC(C)=O)(C)C
Name
Jones Reagent
Quantity
18 mL
Type
reactant
Smiles
CC(=O)C.OS(=O)(=O)O.O=[Cr](=O)=O
Name
Quantity
100 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)(C)O
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)(C)O

Conditions

Stirring
Type
CUSTOM
Details
the mixture stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled with an ice bath
ADDITION
Type
ADDITION
Details
was added
WAIT
Type
WAIT
Details
After another 15 minutes
Duration
15 min
FILTRATION
Type
FILTRATION
Details
was filtered through celite
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between 100 mL ether and 100 mL saturated ammonium chloride solution
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with 100 mL ether
WASH
Type
WASH
Details
the combined ether solution washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(=O)OCC#CCCCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 6.333 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.